

DIPSO Buffer: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-*

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Core Principles of DIPSO Buffer: pKa and pH Range

Introduction

In the realm of biological and chemical research, maintaining a stable pH is paramount for the success of a vast array of experiments. Biological buffers are indispensable tools that resist changes in pH, ensuring that enzymatic reactions, cell cultures, and electrophoretic separations proceed under optimal conditions. Among the variety of available buffers, DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) has emerged as a valuable zwitterionic buffer, particularly for applications requiring a stable pH in the slightly alkaline range. This technical guide provides an in-depth overview of the core properties of DIPSO buffer, its practical applications, and detailed protocols for its use.

Physicochemical Properties

DIPSO is a sulfonate-based zwitterionic buffer, a class of compounds known for their excellent buffering capacity and minimal interaction with biological components. Its chemical structure, featuring both a tertiary amine and a sulfonic acid group, confers its buffering capabilities.

Property	Value	Reference
Chemical Name	3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid	[1]
CAS Number	68399-80-4	[1]
Molecular Formula	C ₇ H ₁₇ NO ₆ S	[1]
Molecular Weight	243.28 g/mol	[1]
Appearance	White crystalline powder	[2]
pKa at 25°C	7.6	[3]
Effective pH Range	7.0 - 8.2	[3][4]
Δ pKa/°C	-0.015	[3]

The pKa of a buffer is the pH at which the acidic and basic forms of the buffer are present in equal concentrations, representing the point of maximum buffering capacity. With a pKa of 7.6 at 25°C, DIPSO is an effective buffer in the physiological pH range, making it suitable for many biological assays.[3]

The buffering capacity of DIPSO is influenced by temperature. The change in pKa per degree Celsius (Δ pKa/°C) is an important consideration for experiments conducted at temperatures other than 25°C. For DIPSO, this value is -0.015, indicating that the pKa decreases as the temperature increases.[3] This is a critical factor to consider when preparing and using the buffer for experiments at physiological temperatures (e.g., 37°C).

Applications in Research and Drug Development

The favorable physicochemical properties of DIPSO render it a versatile buffer for a range of applications in research and drug development.

- **Enzyme Assays:** Many enzymes exhibit optimal activity within a narrow pH range. DIPSO's buffering capacity between pH 7.0 and 8.2 makes it an excellent choice for studying enzymes that function in neutral to slightly alkaline conditions. Its zwitterionic nature minimizes interference with enzymatic activity.

- **Protein Electrophoresis:** Maintaining a stable pH is crucial during electrophoresis to ensure accurate separation of proteins based on their charge and size.[\[1\]](#) DIPSO can be used as a component of the running buffer in polyacrylamide gel electrophoresis (PAGE) for proteins with isoelectric points in its buffering range.[\[1\]](#)
- **Ion-Exchange Chromatography:** In ion-exchange chromatography, the pH of the buffer determines the charge of the protein of interest and its interaction with the stationary phase. DIPSO can be employed in the mobile phase to maintain a constant pH, facilitating the separation and purification of proteins.
- **Cell Culture:** While not as common as HEPES, DIPSO can be used as a buffering agent in certain cell culture media to maintain a stable physiological pH, which is essential for cell viability and growth. However, its potential to chelate metal ions should be considered.[\[5\]](#)
- **Capillary Electrophoresis:** This high-resolution separation technique relies on the precise control of the electrolyte buffer's pH to achieve reproducible separation of analytes.[\[2\]](#)[\[6\]](#)[\[7\]](#) DIPSO is a suitable buffer for capillary electrophoresis applications within its effective pH range.[\[2\]](#)

Experimental Protocols

1. Preparation of a 0.1 M DIPSO Buffer Solution (pH 7.6)

This protocol describes the preparation of a 0.1 M DIPSO buffer solution with a pH of 7.6 at 25°C.

Materials:

- DIPSO (MW: 243.28 g/mol)
- Deionized water
- 1 M NaOH or 1 M HCl
- pH meter
- Magnetic stirrer and stir bar

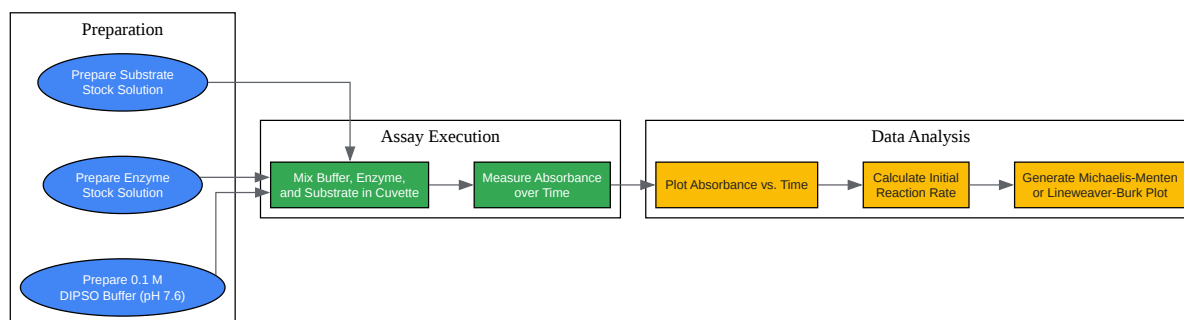
- Volumetric flask (1 L)
- Beaker

Procedure:

- Weighing the DIPSO: Accurately weigh 24.33 g of DIPSO powder and transfer it to a 1 L beaker.
- Dissolving the DIPSO: Add approximately 800 mL of deionized water to the beaker. Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the DIPSO is completely dissolved.
- Adjusting the pH: Calibrate the pH meter according to the manufacturer's instructions. Place the calibrated pH electrode into the DIPSO solution. Slowly add 1 M NaOH dropwise while continuously monitoring the pH. Continue adding NaOH until the pH of the solution reaches 7.6. If the pH overshoots, use 1 M HCl to adjust it back to 7.6.
- Final Volume Adjustment: Carefully transfer the pH-adjusted solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
- Mixing and Storage: Stopper the volumetric flask and invert it several times to ensure the solution is thoroughly mixed. The buffer is now ready for use. Store the buffer solution at room temperature. For long-term storage, sterile filtration through a 0.22 μm filter and storage at 4°C is recommended.

2. Workflow for an Enzyme Kinetics Assay using DIPSO Buffer

The following diagram illustrates a typical workflow for conducting an enzyme kinetics assay where DIPSO buffer is used to maintain a stable pH.



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Enzyme kinetics assay workflow using DIPSO buffer.

Considerations for Using DIPSO Buffer

While DIPSO is a robust and versatile buffer, there are several factors to consider to ensure the integrity of experimental results:

- **Metal Ion Chelation:** DIPSO has been reported to weakly chelate some divalent metal ions. [5][8] This can be a concern in experiments where the concentration of free metal ions is critical, such as in studies of metalloenzymes. If metal ion chelation is a concern, it is advisable to determine the stability constants for the specific metal ion-DIPSO complex under the experimental conditions or to select a buffer with negligible metal-binding capacity.
- **Ionic Strength:** The ionic strength of a buffer solution can affect biological systems. The preparation of DIPSO as described above results in a specific ionic strength. If the experimental requirements dictate a different ionic strength, it can be adjusted by adding a neutral salt like NaCl. However, it is important to note that changes in ionic strength can slightly alter the pKa of the buffer.[3]

- Purity: The purity of the DIPSO powder is crucial for preparing a high-quality buffer solution. Impurities can interfere with biological assays. It is recommended to use high-purity, research-grade DIPSO.

Conclusion

DIPSO is a valuable zwitterionic buffer for a wide range of applications in scientific research, particularly those requiring a stable pH in the neutral to slightly alkaline range. Its well-defined pKa, effective pH buffering range, and minimal interference with many biological systems make it a reliable choice for researchers and drug development professionals. By understanding its properties and following standardized preparation protocols, scientists can effectively utilize DIPSO to ensure the accuracy and reproducibility of their experimental results.

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- To cite this document: BenchChem. [DIPSO Buffer: An In-depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1221597#dipso-buffer-pka-and-ph-range\]](https://www.benchchem.com/product/b1221597#dipso-buffer-pka-and-ph-range)

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